O-Ethyl Elagolix Methoxy-d3 is a deuterated analogue of Elagolix, a non-peptide oral gonadotropin-releasing hormone receptor antagonist. Elagolix is primarily used for managing moderate to severe pain associated with endometriosis and is currently being explored for treating heavy menstrual bleeding related to uterine fibroids. The compound works by suppressing the secretion of gonadotropin hormones, thereby reducing ovarian estrogen production, which is crucial in estrogen-dependent conditions such as endometriosis and uterine fibroids .
O-Ethyl Elagolix Methoxy-d3 is derived from the parent compound Elagolix, which has been classified under gamma amino acids and derivatives. Its molecular formula is with a molecular weight of approximately 631.59 g/mol. The compound falls under the category of organic compounds known as carboxylic acids and derivatives, specifically within the subclass of amino acids, peptides, and their analogues .
The synthesis of O-Ethyl Elagolix Methoxy-d3 involves several steps that can be adapted from the established methods for synthesizing Elagolix. The retrosynthetic analysis indicates multiple synthetic routes, each evaluated based on step count, yield, cost, and safety conditions. Key steps in the synthesis typically include:
These methods are designed to ensure high yields while maintaining safety standards during synthesis .
The molecular structure of O-Ethyl Elagolix Methoxy-d3 resembles that of Elagolix but includes deuterium substitutions that alter its isotopic composition without significantly changing its pharmacological properties. The structural formula can be depicted as follows:
The presence of deuterium enhances its metabolic stability and may influence its pharmacokinetic profile compared to non-deuterated counterparts .
O-Ethyl Elagolix Methoxy-d3 participates in various chemical reactions typical for amines and carboxylic acids. Notable reactions include:
O-Ethyl Elagolix Methoxy-d3 functions by antagonizing gonadotropin-releasing hormone receptors in the pituitary gland. This blockade results in decreased secretion of luteinizing hormone and follicle-stimulating hormone, leading to reduced ovarian estrogen production. The mechanism can be summarized as follows:
Key properties include:
O-Ethyl Elagolix Methoxy-d3 is primarily investigated for its potential therapeutic applications in treating conditions such as:
Research continues into its pharmacological profile, aiming to establish whether its deuterated form offers advantages over existing therapies in terms of efficacy or side effects .
Deuterium labeling in GnRH antagonists like O-Ethyl Elagolix Methoxy-d3 (C₃₄H₃₄D₃F₅N₃O₅, MW 662.7 g/mol) primarily targets metabolic stabilization while preserving pharmacological activity. The methoxy-d₃ group (-OCD₃) is introduced via late-stage isotopic exchange or precursor synthesis: [9]
Table 1: Comparative Analysis of Deuterium Incorporation Methods
Method | Isotopic Purity (%) | Overall Yield (%) | Key Limitation |
---|---|---|---|
Suzuki Coupling | >98 | 65–75 | Requires purified boronic acid |
Deuteromethylation | 90–95 | 50–60 | Competing hydrolysis |
Aniline Precursor Route | >99 | 55–65 | Multistep synthesis increases costs |
Deuterium kinetic isotope effects (KIE) reduce hepatic metabolism at the methoxy position, extending half-life in preclinical models. Mass spectrometry confirms deuterium retention via [M+3] molecular ion clusters at m/z 662.7. [9]
O-Ethyl Elagolix Methoxy-d₃ exhibits axial chirality due to restricted rotation between its uracil C6-aryl bond. The ortho-fluorine and C6-methyl group create a 1,3-diaxial interaction barrier of ~7 kcal/mol, classifying it as a Class 2 atropisomer (t₁/₂ = ~45 min at 37°C): [2] [5] [7]
Table 2: Atropisomer Energy Barriers in Elagolix Derivatives
C6 Substituent | ortho-Substituent | ΔG‡ (kcal/mol) | Atropisomer Class |
---|---|---|---|
Methyl | Fluorine | 21.5 | 2 (t₁/₂ = 45 min) |
Trifluoromethyl | Fluorine | 30.2 | 3 (t₁/₂ > 1 year) |
Hydrogen | Fluorine | <15 | 1 (rapidly racemizing) |
Bromination Optimization: Key step in synthesizing the uracil core involves regioselective bromination at C5. Replacing acetic acid with dichloromethane (0.25 M) and slow addition of 1.1 eq Br₂ boosts yield from 43% to 96% by minimizing polybromination. [5]
Cross-Coupling Enhancements:
Alkylation Alternatives:
Chromatography: Reverse-phase HPLC (C18 column) using acetonitrile/D₂O gradients separates deuterated from non-deuterated species. Methoxy-d₃ elutes 0.2–0.3 min earlier than proto-forms due to weaker hydrophobic interactions.
Crystallization Strategies:
Analytical Validation:
Table 3: Purification Outcomes for O-Ethyl Elagolix Methoxy-d₃
Technique | Purity (%) | Deuterium Retention (%) | Key Advantage |
---|---|---|---|
Reverse-Phase HPLC | >99.5 | >99 | Removes regioisomers |
Acid-Base Extraction | 98–99 | 97–98 | Scalable to kilogram batches |
Recrystallization | 99.0–99.8 | >99.5 | Avoids chromatography costs |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9